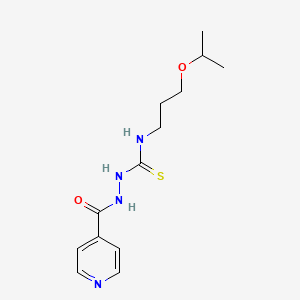

![molecular formula C21H20N4O6S2 B4624371 N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)

N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from key intermediates like N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) which is used for generating novel compounds through reactions with dihydropyridines, dihydroisoquinolines, dithiolans, and other reagents. These processes showcase the flexibility of sulfone-based backbones in constructing complex molecular architectures (M. Ghorab, M. Al-Said, Y. Nissan, 2012).

Molecular Structure Analysis

Molecular structure analyses often involve spectroscopic methods and molecular docking studies to understand the compound's configuration and its potential interactions with biological targets. For example, studies on similar sulfone and pyridine-containing compounds have utilized molecular docking to predict their interaction with enzymes, which is crucial for assessing their biological activity (M. Ghorab, M. Al-Said, Y. Nissan, 2012).

Chemical Reactions and Properties

Compounds with N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide structure are expected to undergo various chemical reactions, leveraging the reactivity of their pyridine, imine, and sulfonyl groups. These reactions can include nucleophilic substitution, condensation, and cycloaddition, leading to a diverse array of derivatives with unique chemical properties suitable for further functionalization or application in material synthesis (D. G. Stark, Timothy O'Riordan, Andrew D. Smith, 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, thermal stability, and glass transition temperatures, are influenced by their molecular structure. For instance, fluorinated polyamides containing pyridine and sulfone moieties exhibit high thermal stability, low dielectric constants, and good solubility in organic solvents, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013).

Chemical Properties Analysis

The chemical properties of N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide and its derivatives are characterized by their reactivity towards various chemical agents and conditions. Their ability to participate in diverse reactions enables the synthesis of a wide range of compounds with potential applications in medicinal chemistry, material science, and catalysis (K. Shukla et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polymeric Materials

Researchers have been investigating the synthesis and properties of novel polymeric materials using compounds with pyridine and sulfone moieties, including derivatives similar to N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide. These studies aim to develop materials with improved optical, thermal, and mechanical properties for various industrial applications.

Optically Active Poly(azo-ester-imide)s : A study by Hajipour et al. (2009) described the synthesis of optically active poly(azo-ester-imide)s through interfacial polycondensation. These polymers exhibited good thermal stability and inherent viscosities, suggesting their potential in high-performance applications (Hajipour et al., 2009).

Fluorinated Polyamides with Pyridine and Sulfone Moieties : Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers displayed excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for electronic applications (Liu et al., 2013).

Anticancer Activity of Sulfonylbiscompounds : Ghorab et al. (2012) explored the synthesis of sulfonylbiscompounds carrying various biologically active moieties for their anticancer activity. This research highlights the compound's role in medicinal chemistry, focusing on its potential therapeutic applications (Ghorab et al., 2012).

Glutaminase Inhibitors for Cancer Therapy : Shukla et al. (2012) reported on the synthesis and evaluation of BPTES analogs, including compounds structurally related to N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide, as glutaminase inhibitors. These inhibitors have shown potential in attenuating the growth of cancer cells, offering a new approach to cancer therapy (Shukla et al., 2012).

Propiedades

IUPAC Name |

N-[4-[(4-acetamidophenyl)sulfonyl-pyridin-3-ylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O6S2/c1-15(26)23-17-5-9-20(10-6-17)32(28,29)25(19-4-3-13-22-14-19)33(30,31)21-11-7-18(8-12-21)24-16(2)27/h3-14H,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINWJFAHZBOVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[N-(Pyridin-3-YL)4-acetamidobenzenesulfonamido]sulfonyl}phenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4624291.png)

![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)

![(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4624312.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)

![3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide](/img/structure/B4624347.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)

![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4624363.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)

![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)